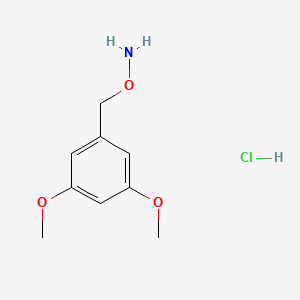

O-(3,5-Dimethoxybenzyl)hydroxylamine Hydrochloride

Description

O-(3,5-Dimethoxybenzyl)hydroxylamine Hydrochloride is a hydroxylamine derivative characterized by a benzyl group substituted with two methoxy groups at the 3- and 5-positions. This compound is widely used in organic synthesis, particularly as a building block for oxime-based ligands and pharmaceuticals. Its structure combines the nucleophilic hydroxylamine moiety with the electron-donating methoxy groups, enhancing reactivity in condensation reactions . The hydrochloride salt form improves stability and solubility in polar solvents, making it suitable for controlled synthetic applications. Commercial availability (e.g., Accela Catalog ID SY281740) highlights its importance in research and development, though bulk synthesis requires specialized protocols due to sensitivity to moisture and temperature .

Properties

Molecular Formula |

C9H14ClNO3 |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

O-[(3,5-dimethoxyphenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C9H13NO3.ClH/c1-11-8-3-7(6-13-10)4-9(5-8)12-2;/h3-5H,6,10H2,1-2H3;1H |

InChI Key |

ZRKRLYFHHQGBAK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CON)OC.Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving oxidative stress and nitric oxide metabolism. Medicine: It is explored for its potential therapeutic effects in conditions related to oxidative stress and inflammation. Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its ability to act as a nitric oxide donor or scavenger, depending on the context. It interacts with molecular targets such as enzymes and receptors involved in oxidative stress pathways, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the 3,5-dimethoxy derivative’s superiority in dual-acting agents targeting enzymes like aldose reductase, where its substituents enhance binding affinity compared to mono-methoxy or methyl analogs . However, fluorinated derivatives dominate environmental testing due to their robustness in harsh conditions .

Biological Activity

O-(3,5-Dimethoxybenzyl)hydroxylamine hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound features a hydroxylamine functional group attached to a 3,5-dimethoxybenzyl moiety, which significantly influences its chemical properties and biological interactions. Hydroxylamines are known for their versatility in organic synthesis and their potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Functional Group : Hydroxylamine

- Substituents : Two methoxy groups located at the 3 and 5 positions of the aromatic ring

This unique arrangement affects the compound's reactivity and biological activity, making it a subject of various studies.

Biological Activity

This compound exhibits several notable biological activities:

- Antioxidant Activity : Hydroxylamines are recognized for their antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in pathological processes, including chymase, which is implicated in various inflammatory diseases .

- Cytotoxicity : Preliminary studies indicate moderate cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Studies : A study demonstrated that hydroxylamines can significantly reduce oxidative damage in cellular models, highlighting their potential as protective agents against oxidative stress-related diseases.

- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., WRL-68 liver cells). The IC50 value was determined to be approximately 86 μM, indicating moderate cytotoxicity .

- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit chymase activity, which plays a role in the pathogenesis of several inflammatory conditions such as asthma and arthritis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| O-(2,4-Dimethoxybenzyl)hydroxylamine | Two methoxy groups on a benzene ring | Different substitution pattern affecting reactivity |

| 4-Methoxyphenylhydroxylamine | One methoxy group on a phenyl ring | Simpler structure with different biological activity |

| 3-Methoxyphenylhydroxylamine | One methoxy group on a phenol | Potentially different antioxidant properties |

The positioning of methoxy groups in O-(3,5-Dimethoxybenzyl)hydroxylamine enhances its reactivity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.